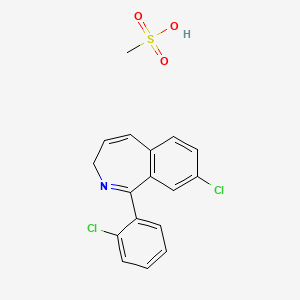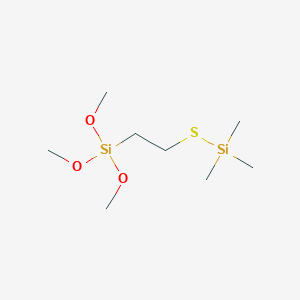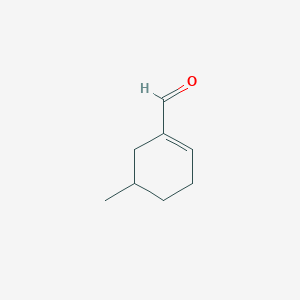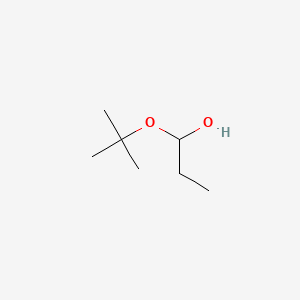
Propanol, 1(or 2)-(1,1-dimethylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanol, 1(or 2)-(1,1-dimethylethoxy)-: is an organic compound belonging to the class of alcohols. It is a derivative of propanol where the hydroxyl group is bonded to a carbon atom that is also attached to a 1,1-dimethylethoxy group. This compound is known for its unique structural properties and its applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize this compound involves the Grignard reaction. This involves reacting a suitable alkyl halide with magnesium in an anhydrous ether solvent to form a Grignard reagent. .
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of propionaldehyde. .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propanol can undergo oxidation reactions to form aldehydes and carboxylic acids. .
Dehydration: In the presence of a catalyst, propanol can undergo dehydration to form alkenes and water.
Substitution: Propanol can also undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium dichromate, sulfuric acid.
Catalysts: Cobalt octacarbonyl, rhodium complex, sulfuric acid.
Major Products:
Oxidation: Propanal, propanoic acid.
Dehydration: Alkenes (e.g., propene).
Substitution: Alkyl halides (e.g., propyl chloride).
Scientific Research Applications
Chemistry:
Biology and Medicine:
Disinfectant: Propanol is used as a disinfectant due to its antimicrobial properties.
Pharmaceuticals: It is used in the pharmaceutical industry for the production of resins and cellulose esters.
Industry:
Mechanism of Action
The mechanism of action of propanol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with other molecules, affecting their structure and function. In biological systems, propanol can disrupt cell membranes and proteins, leading to its antimicrobial effects .
Comparison with Similar Compounds
1-Propanol: A primary alcohol with similar properties but different structural arrangement.
2-Propanol (Isopropanol): A secondary alcohol with similar chemical properties but different reactivity due to its structure.
Uniqueness:
Structural Differences: The presence of the 1,1-dimethylethoxy group in propanol, 1(or 2)-(1,1-dimethylethoxy)-, makes it unique compared to other propanol isomers.
Reactivity: The structural differences lead to variations in reactivity and applications compared to other similar compounds.
Properties
CAS No. |
80763-10-6 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]propan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-5-6(8)9-7(2,3)4/h6,8H,5H2,1-4H3 |
InChI Key |
JJJTYYIVEITCFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


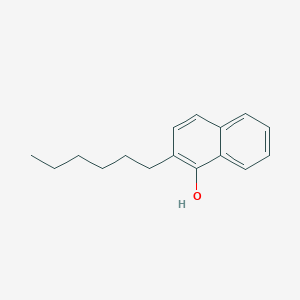
![5-Chlorobicyclo[3.3.1]non-2-ene](/img/structure/B14418373.png)
![5,6,7,9,10,31,32,33-Octachlorodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2(25),3(13),4(36),5,7,9,11,14(24),15,17,19(35),20,22,26(34),27,29,31-octadecaene](/img/structure/B14418388.png)
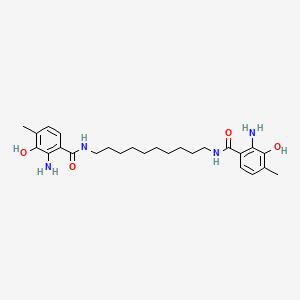

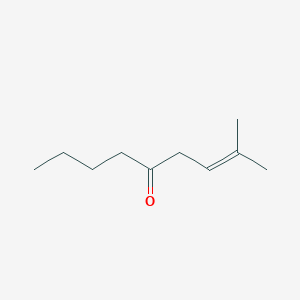
![[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol](/img/structure/B14418407.png)
![1-[1-(2-Phenylethyl)cyclohexyl]piperidine](/img/structure/B14418415.png)
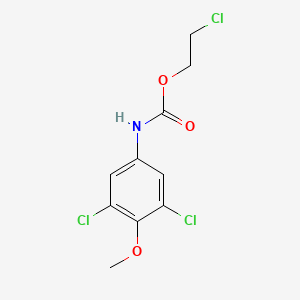
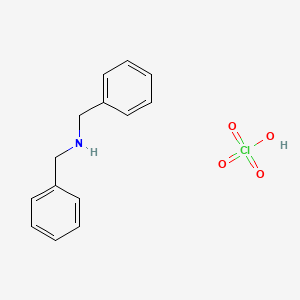
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)
